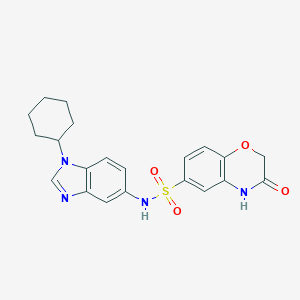
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, along with a morpholinoacetamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the phenyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an insecticide targeting the ryanodine receptor in insects.
Medicine: Explored for its potential antiviral activity against the tobacco mosaic virus (TMV).
Mécanisme D'action
The mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect mortality . In antiviral applications, the compound interacts with viral proteins, inhibiting their function and preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with insecticidal activity.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: A compound with antiviral activity against TMV.
Uniqueness
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is unique due to its combination of a pyrazole ring with a morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
724703-21-3 |
|---|---|
Formule moléculaire |
C16H17N5O2 |
Poids moléculaire |
311.34g/mol |
Nom IUPAC |
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-11-18-21(14-4-2-1-3-5-14)16(13)19-15(22)12-20-6-8-23-9-7-20/h1-5,11H,6-9,12H2,(H,19,22) |
Clé InChI |
NWPOVEYUWRUGSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES canonique |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Solubilité |
42.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B496780.png)
![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)
![3,3-dimethyl-5-oxo-5-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}pentanoic acid](/img/structure/B496782.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B496785.png)

![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B496791.png)

![1-[4-({4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496796.png)




